molecular formula C20H24N2O3S B2918278 N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 313646-36-5

N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2918278
CAS No.: 313646-36-5
M. Wt: 372.48
InChI Key: HTKOFDSGMSFEMG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications

Analgesic Properties and Opioid Receptor Binding

  • Analgesic Properties: Certain derivatives related to N-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide have demonstrated potential as analgesics. These compounds have shown morphine-like behavioral features and increased analgesic properties in animal models, indicating their relevance in pain management research (Elliott, Brandt, & Smith, 2016).
  • Opioid Receptor Affinity: Some analogs of N-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide exhibit selectivity for opioid receptors, which is crucial in understanding their pharmacological profiles and potential therapeutic applications (Zimmerman et al., 1994).

Cancer Research

  • Antiproliferative Activity: Piperidine derivatives, similar in structure to N-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide, have shown antiproliferative activity in certain cancer cell lines, suggesting their potential utility in cancer research and treatment (Berardi et al., 2005).

Chemical Interactions and Structural Studies

  • Molecular Interaction Studies: The interaction of similar compounds with cannabinoid receptors has been studied, providing insights into their molecular interactions and binding affinities, which are crucial for drug design (Shim et al., 2002).
  • Structural Analysis: Research on related piperidine derivatives has included structural studies and theoretical calculations to understand their chemical properties and potential applications in various fields, including materials science (Karthik et al., 2021).

Neuropharmacology

  • Dopamine Receptor Ligands: Studies have explored the potential of related compounds as ligands for dopamine receptors, which is significant for neuropharmacological research, especially in the context of neurological disorders (Leopoldo et al., 2002).

Metabolic Pathways

  • Metabolic Studies: Understanding the metabolic pathways of similar compounds, including their oxidative metabolism, has implications for pharmacokinetics and drug development (Hvenegaard et al., 2012).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-6-11-19(16(2)14-15)21-20(23)17-7-9-18(10-8-17)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOFDSGMSFEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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